tert-butylN-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate: is a chemical compound with the molecular formula C10H17NO3 It is known for its unique structure, which includes a tert-butyl group, a hydroxybut-2-yn-1-yl group, and a methylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxybut-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-ButylN-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxy group to a halide.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: tert-ButylN-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical reactions to create new compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interaction with biological molecules and its impact on cellular functions .
Medicine: It is investigated for its potential therapeutic effects and its ability to interact with specific molecular targets in the body .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its unique chemical properties and its ability to undergo various chemical transformations .
Mechanism of Action
The mechanism of action of tert-butylN-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the hydroxybut-2-yn-1-yl group.
tert-Butyl 4-(4-hydroxybut-2-ynyl)piperidine-1-carboxylate: Contains a piperidine ring instead of the methylcarbamate group.
Uniqueness: tert-ButylN-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl N-(4-hydroxybut-2-ynyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11(4)7-5-6-8-12/h12H,7-8H2,1-4H3 |
InChI Key |
UEWJSCVDYDZNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.